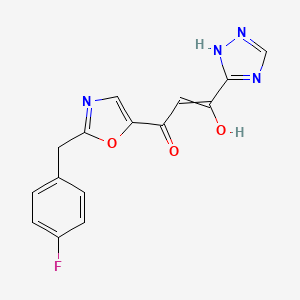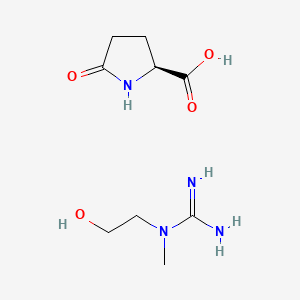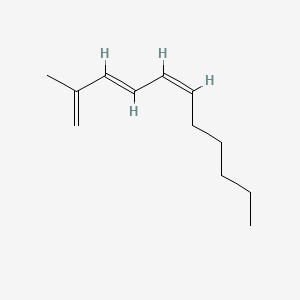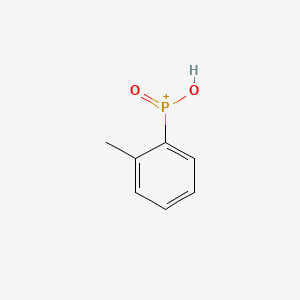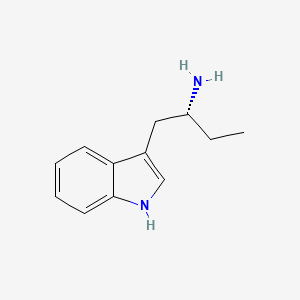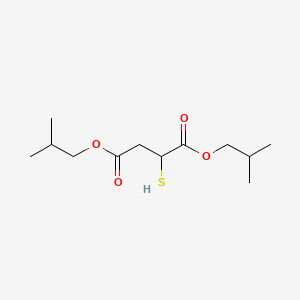
Bis(2-methylpropyl) mercaptosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) mercaptosuccinate is an organic compound with the molecular formula C₁₂H₂₂O₄S It is a derivative of mercaptosuccinic acid, where two 2-methylpropyl groups are attached to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl) mercaptosuccinate typically involves the esterification of mercaptosuccinic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl) mercaptosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can replace the 2-methylpropyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted mercaptosuccinates.
Applications De Recherche Scientifique
Bis(2-methylpropyl) mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of bis(2-methylpropyl) mercaptosuccinate involves its interaction with various molecular targets. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptosuccinic acid: A precursor to bis(2-methylpropyl) mercaptosuccinate, known for its versatility in various applications.
Dimercaptosuccinic acid: Another derivative of mercaptosuccinic acid, used in chelation therapy for heavy metal poisoning.
Malathion: An organophosphate insecticide with a similar structural backbone.
Uniqueness
This compound stands out due to its specific ester groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
65291-43-2 |
|---|---|
Formule moléculaire |
C12H22O4S |
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
bis(2-methylpropyl) 2-sulfanylbutanedioate |
InChI |
InChI=1S/C12H22O4S/c1-8(2)6-15-11(13)5-10(17)12(14)16-7-9(3)4/h8-10,17H,5-7H2,1-4H3 |
Clé InChI |
UEOGGTWLWHHFID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CC(C(=O)OCC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


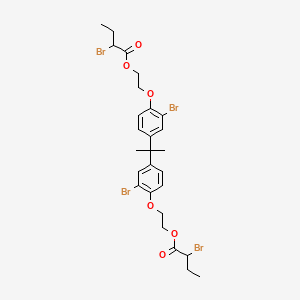
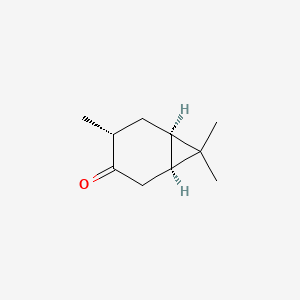
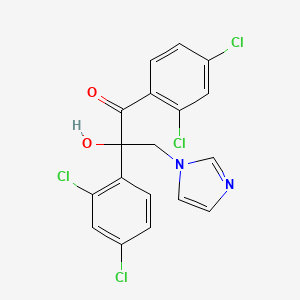

![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
